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An in-depth analysis of the clinical trial landscape for Ena-001, a novel respiratory stimulant,

reveals ongoing research into its administration via both intravenous (IV) and intramuscular

(IM) routes. While comparative data is still emerging from clinical trials, this document provides

a comprehensive overview of the available information and protocols for researchers,

scientists, and drug development professionals.

Ena-001, formerly known as GAL-021, is a first-in-class respiratory stimulant developed by

Enalare Therapeutics.[1][2] Its primary mechanism of action is the inhibition of the large-

conductance calcium-activated potassium (BKCa) channels located in the peripheral

chemoreceptors of the carotid body.[1][3][4] By blocking these channels, Ena-001 effectively

utilizes the body's natural ventilation control system to stimulate breathing.[5] This agnostic

approach allows it to potentially reverse respiratory depression from various causes, including

opioids, anesthetics like propofol, and polysubstance overdose, without compromising

analgesia.[3][6][7]

To date, Ena-001 has been evaluated in multiple Phase 1 clinical studies using an intravenous

formulation, demonstrating a predictable pharmacokinetic profile and a dose-dependent

increase in ventilation.[2][5] Recognizing the need for more versatile administration options,

particularly in emergency and community settings, an intramuscular formulation has been

developed.[5][8] A key clinical trial, NCT06967259, is currently underway to directly compare

the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single IV and IM

doses of Ena-001 in healthy volunteers.[9]
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Pharmacokinetic and Pharmacodynamic Profile
The following tables summarize the known pharmacokinetic and pharmacodynamic data for the

intravenous administration of Ena-001 and provide a template for the anticipated data from the

intramuscular route.

Table 1: Comparative Pharmacokinetic (PK) Parameters of Ena-001

Parameter
Intravenous (IV)
Administration

Intramuscular (IM)
Administration

Tmax (Time to Peak Plasma

Concentration)
End of infusion

Data forthcoming from

NCT06967259

Cmax (Peak Plasma

Concentration)

Dose-proportional increase

observed

Data forthcoming from

NCT06967259

AUC (Area Under the Curve)
Dose-proportional increase

observed

Data forthcoming from

NCT06967259

Terminal Half-life (t½) ~5.6 - 6.33 hours[2][4]
Data forthcoming from

NCT06967259

Bioavailability 100% (by definition)
Data forthcoming from

NCT06967259

Table 2: Comparative Pharmacodynamic (PD) Parameters of Ena-001
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Parameter
Intravenous (IV)
Administration

Intramuscular (IM)
Administration

Primary Effect
Dose-dependent increase in

minute ventilation[2][4]

Data forthcoming from

NCT06967259

Secondary Effect
Dose-dependent decrease in

End-Tidal CO2 (ETCO2)[2][4]

Data forthcoming from

NCT06967259

Physiological Response

Small, statistically significant

increases in SpO2 levels

associated with decreased

ETCO2.[2]

Data forthcoming from

NCT06967259

Safety Finding

Hyperventilation observed at

highest tested doses (1.92

mg/kg/hour infusion).[2]

Data forthcoming from

NCT06967259

Experimental Protocols
The methodologies outlined below are based on completed studies of IV Ena-001 and the

design of the comparative IV/IM trial NCT06967259.[2][9][10]

Protocol 1: Phase 1 Single Ascending Dose Study (IV vs.
IM)
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics

(PD) of single ascending doses of Ena-001 administered intravenously and intramuscularly in

healthy adult volunteers.

Study Design:

Type: Randomized, double-blind, placebo-controlled, single ascending dose study.[9]

Population: Healthy adult volunteers.

Arms:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38550433/
https://enalare.com/wp-content/uploads/2021/04/Enalare-Overview-April-2021-FINAL.pdf
https://pubmed.ncbi.nlm.nih.gov/38550433/
https://enalare.com/wp-content/uploads/2021/04/Enalare-Overview-April-2021-FINAL.pdf
https://pubmed.ncbi.nlm.nih.gov/38550433/
https://pubmed.ncbi.nlm.nih.gov/38550433/
https://www.benchchem.com/product/b607590?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38550433/
https://clinicaltrials.gov/study/NCT06967259
https://pmc.ncbi.nlm.nih.gov/articles/PMC10977476/
https://www.benchchem.com/product/b607590?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT06967259
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IV Arm: Single bolus injection of Ena-001 (e.g., 10 mg/mL formulation) or placebo

administered over 3-5 seconds into a suitable arm vein.[9]

IM Arm: Single injection of Ena-001 (e.g., 30 mg/mL formulation) or placebo administered

over 3-5 seconds into the deltoid muscles.[9]

Dose Escalation: Multiple dose levels are evaluated in separate cohorts, starting with the

lowest dose and escalating after safety review.

Methodology:

Screening and Enrollment: Participants undergo a full medical screening to ensure they meet

all inclusion and exclusion criteria.

Baseline Assessments: Pre-dose assessments include vital signs, 12-lead

electrocardiography (ECG), physical examination, and collection of blood and urine for safety

laboratory tests (hematology, clinical chemistry, coagulation, urinalysis).[9]

Dosing: Participants are randomized to receive either Ena-001 or placebo via the assigned

route (IV or IM). The study is double-blinded for the treatment.[9]

Pharmacokinetic (PK) Sampling: Serial blood samples are collected at pre-defined time

points pre-dose and post-dose (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours). Plasma

concentrations of Ena-001 are determined using a validated analytical method such as LC-

MS/MS (Liquid Chromatography with tandem mass spectrometry).

Pharmacodynamic (PD) Assessment:

Ventilation Monitoring: Minute ventilation (MV), respiratory rate, and tidal volume are

continuously monitored.

Blood Gas Analysis: Arterial Blood Gases (ABGs) are measured to assess PaCO2 and pH

as precise indicators of ventilatory effectiveness.[9]

Pulse Oximetry (SpO2) and End-Tidal CO2 (ETCO2): Continuously monitored to assess

oxygen saturation and carbon dioxide elimination.

Safety and Tolerability Monitoring:
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Adverse events (AEs) are monitored and recorded throughout the study.

Continuous ECG and vital sign monitoring occurs for a defined period post-dose.

Injection site reactions (for IM) and infusion site reactions (for IV) are assessed.

Safety laboratory tests are repeated at the end of the study.

Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of Ena-001 and the clinical trial

workflow.
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Caption: Mechanism of action pathway for Ena-001.
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Caption: Experimental workflow for a comparative IV vs. IM clinical trial.
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Caption: Logical relationship for administration route selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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